N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide
Description
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a methyl group at position 3 and an isopropoxy group at position 3.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-methyl-5-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12-6-9(3)5-11(7-12)13-10(4)14/h5-8H,1-4H3,(H,13,14) |
InChI Key |
AENAYVQEYXMYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide involves several steps. While specific methods may vary, a common approach includes the following steps:
Acylation Reaction:
Etherification: The acetate is then treated with isopropyl alcohol (propan-2-ol) in the presence of an acid catalyst to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.
Chemical Reactions Analysis
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Pharmaceuticals: It may serve as a precursor for drug development.
Biological Studies: Investigating its effects on cellular processes and receptors.
Potential Therapeutic Applications: Assessing its pharmacological properties.
Fine Chemicals: Used in specialty chemicals and intermediates.
Mechanism of Action
The exact mechanism of action for N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Structural Differences:
- Substituent Position and Type: Target Compound: 3-Methyl-5-isopropoxy phenyl group. Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Triazine core with benzyloxy-piperidine substituents; likely enhances sodium channel inhibition .
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Physicochemical Properties
- Solubility :
- Bioactivity :
- Sodium Channel Inhibition : Compound H () and related triazine derivatives show analgesic effects via sodium channel modulation, highlighting the role of bulky substituents (e.g., benzyloxy-piperidine) in enhancing activity .
- GPCR Targeting : M1 () demonstrates that bicyclic cores and tetrazinyl groups improve affinity for chemokine receptors, a trait absent in simpler acetamides .
Stability and Reactivity
- Heterocyclic Moieties : Benzoxazolyl () and thiazolylsulfamoyl () groups introduce hydrogen-bonding sites, improving target engagement but complicating synthesis .
Biological Activity
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
Research into the biological activities of this compound reveals several key areas of interest:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that similar compounds with substituted phenyl groups exhibit enhanced lipophilicity, facilitating their penetration through bacterial membranes .
- Anti-inflammatory Effects : Inflammation is a critical factor in many diseases, and compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, related pyrazole derivatives have demonstrated significant anti-inflammatory activity with IC50 values indicating potent inhibition .
- Analgesic Properties : The modulation of pain pathways is another area where this compound may exhibit efficacy. Similar acetamides have been reported to influence the activity of ion channels related to pain perception, suggesting potential analgesic applications .
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Model | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.15 µM | |
| Anti-inflammatory | COX Inhibition | IC50 = 40 nM | |
| Analgesic | TrpA1 Ion Channel Modulation | Not specified |
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of various acetamides found that this compound exhibited significant inhibition against Escherichia coli and Candida albicans. The compound's effectiveness was attributed to its structural features that enhance membrane permeability and target bacterial cell functions.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on pyrazole derivatives indicated that compounds with similar structural motifs to this compound could inhibit COX enzymes effectively. This inhibition was linked to reduced production of pro-inflammatory mediators, showcasing the potential of these compounds in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
